Tetraisopropyl Fluoromethylenediphosphonate
Overview
Description
Mechanism of Action
Target of Action
Tetraisopropyl Fluoromethylenediphosphonate is an isopolar analogue of pyrophosphates . It has been proposed as a therapeutic preparation for the treatment of diseases associated with increased desorption of bones .
Mode of Action
The compound interacts with its targets by mimicking the phosphates and carboxylates of biological molecules . This allows it to potentially inhibit metabolic enzymes .
Biochemical Pathways
Given its structural similarity to pyrophosphates, it may interfere with the pathways involving these compounds .
Pharmacokinetics
Its molecular weight of 36231 suggests that it may have reasonable bioavailability.
Result of Action
Its potential to inhibit metabolic enzymes suggests that it could have significant effects on cellular metabolism .
Preparation Methods
The synthesis of Tetraisopropyl Fluoromethylenediphosphonate involves several methods. One efficient method includes the reaction of diisopropyl 1-lithio-1-fluoromethylphosphonate with diisopropyl chlorophosphate, yielding the desired compound in moderate yield (37%) . Another method involves the reaction of diisopropyl 1-lithio-1-chloro-1-fluoromethylphosphonate with electrophiles, resulting in a 40% yield . Industrial production methods often involve the use of perchloryl fluoride and potassium tert-butylate in toluene at temperatures below 22°C .
Chemical Reactions Analysis
Tetraisopropyl Fluoromethylenediphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly with halogenating agents. Common reagents used in these reactions include n-BuLi, perchloryl fluoride, and potassium tert-butylate Major products formed from these reactions include fluorovinylphosphonates and other fluorinated derivatives.
Scientific Research Applications
Tetraisopropyl Fluoromethylenediphosphonate is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics Research: The compound is used in the study of proteomes, particularly in the identification and quantification of proteins.
Organic Synthesis: It serves as a reagent in various organic synthesis reactions, aiding in the creation of complex molecules.
Drug Discovery: The compound’s unique properties make it valuable in the discovery and development of new pharmaceuticals.
Catalysis: It is used as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Tetraisopropyl Fluoromethylenediphosphonate is unique compared to other similar compounds due to its specific fluorinated structure. Similar compounds include:
Tetraethyl Fluoromethylenediphosphonate: This compound has similar properties but differs in its alkyl groups.
Tetramethyl Fluoromethylenediphosphonate: Another similar compound with different alkyl groups, affecting its reactivity and applications.
Difluoromethylenediphosphonate: This compound has two fluorine atoms, leading to different chemical properties and applications.
This compound stands out due to its specific isopropyl groups, which influence its reactivity and make it suitable for particular applications in scientific research and industry.
Properties
IUPAC Name |
2-[[di(propan-2-yloxy)phosphoryl-fluoromethyl]-propan-2-yloxyphosphoryl]oxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29FO6P2/c1-9(2)17-21(15,18-10(3)4)13(14)22(16,19-11(5)6)20-12(7)8/h9-13H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNLZMODXBPUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(F)P(=O)(OC(C)C)OC(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29FO6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508105 | |
Record name | Tetrapropan-2-yl (fluoromethylene)bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78715-57-8 | |
Record name | Tetrapropan-2-yl (fluoromethylene)bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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